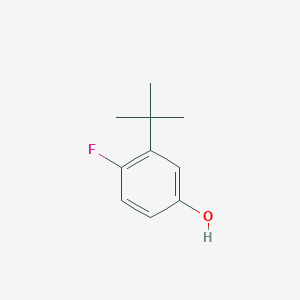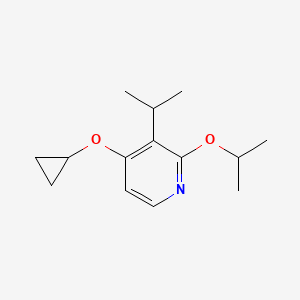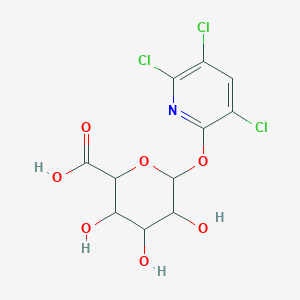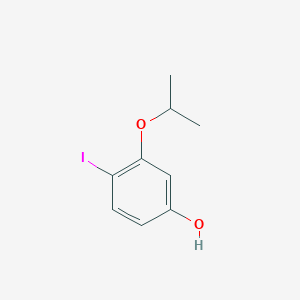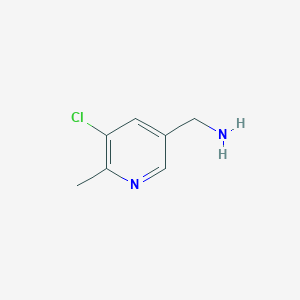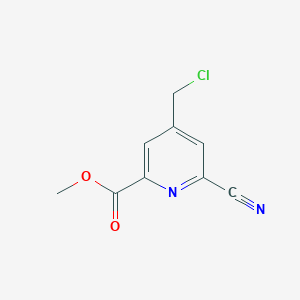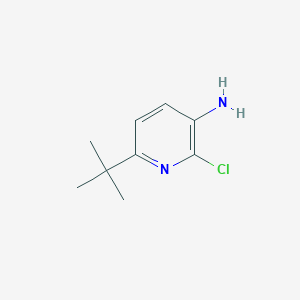
6-Tert-butyl-2-chloropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-chloropyridin-3-amine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and an amine group at the 3rd position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-chloropyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Amination: The amine group is introduced at the 3rd position using ammonia or an amine derivative under suitable conditions.
Tert-butylation: The tert-butyl group is introduced at the 6th position using tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-2-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include 2-hydroxy-6-tert-butylpyridin-3-amine or 2-alkoxy-6-tert-butylpyridin-3-amine.
Oxidation: Products include 6-tert-butyl-2-nitropyridin-3-amine.
Reduction: Products include this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
6-Tert-butyl-2-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridin-3-amine: Lacks the tert-butyl group, making it less sterically hindered.
2-Chloropyridin-3-amine: Lacks the tert-butyl group at the 6th position.
6-Tert-butylpyridin-3-amine: Lacks the chlorine atom at the 2nd position.
Uniqueness
6-Tert-butyl-2-chloropyridin-3-amine is unique due to the combination of the tert-butyl group, chlorine atom, and amine group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
1211532-13-6 |
|---|---|
Formule moléculaire |
C9H13ClN2 |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
6-tert-butyl-2-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-5-4-6(11)8(10)12-7/h4-5H,11H2,1-3H3 |
Clé InChI |
LLCQBTVEQGFDNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


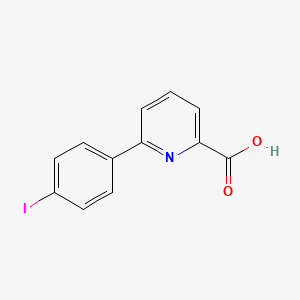
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)


